(1S,2S,8S,9S,11S,12R,13S)-8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
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Overview
Description
Triamcinolone acetonide 21-aldehyde hydrate is a synthetic corticosteroid derivative. It is a degradation product of triamcinolone acetonide, which is widely used in medical treatments for its anti-inflammatory and immunosuppressive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Triamcinolone acetonide 21-aldehyde hydrate is typically synthesized through the oxidation of triamcinolone acetonide. The oxidation process involves the use of molecular oxygen (O₂) and is catalyzed by trace metals . The reaction conditions often include an aqueous or alcoholic solution, where the presence of metal salts facilitates the formation of the 21-aldehyde .
Industrial Production Methods
In industrial settings, the production of triamcinolone acetonide 21-aldehyde hydrate involves controlled oxidation processes. The use of propylene glycol (PG) as a solvent is common, as it helps in dispersing the compound in a lanolin-petrolatum mixture . The addition of stabilizing agents like sodium metabisulfite can enhance the stability of the compound during production .
Chemical Reactions Analysis
Types of Reactions
Triamcinolone acetonide 21-aldehyde hydrate primarily undergoes oxidation reactions. The compound can also participate in reduction and substitution reactions under specific conditions .
Common Reagents and Conditions
Oxidation: Molecular oxygen (O₂) and metal salts as catalysts.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used to convert the aldehyde group to an alcohol.
Substitution: Various nucleophiles can react with the aldehyde group to form different derivatives.
Major Products Formed
The major products formed from the oxidation of triamcinolone acetonide include the 21-aldehyde and 17-carboxylic acid . These products are significant in understanding the degradation pathways and stability of corticosteroids.
Scientific Research Applications
Triamcinolone acetonide 21-aldehyde hydrate has several applications in scientific research:
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Mechanism of Action
The mechanism of action of triamcinolone acetonide 21-aldehyde hydrate involves its interaction with molecular oxygen, leading to the formation of reactive oxygen species (ROS). These ROS can further react with the compound, resulting in oxidative degradation . The compound’s effects are mediated through its interaction with specific molecular targets, including enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
Triamcinolone acetonide 21-aldehyde hydrate is unique compared to other corticosteroid derivatives due to its specific aldehyde group at the 21-position. Similar compounds include:
Triamcinolone acetonide: The parent compound, widely used for its anti-inflammatory properties.
Triamcinolone hexacetonide: Another derivative with similar therapeutic uses but different pharmacokinetic properties.
Hydrocortisone: A naturally occurring corticosteroid with a different degradation pathway.
Triamcinolone acetonide 21-aldehyde hydrate stands out due to its specific degradation pathway and the formation of unique oxidative products.
Properties
Molecular Formula |
C24H31FO7 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(1S,2S,8S,9S,11S,12R,13S)-8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H31FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,19,27,29-30H,5-6,10-11H2,1-4H3/t14-,15-,16-,17?,21-,22-,23-,24-/m0/s1 |
InChI Key |
ASTBRKVQRYGLJO-SEELKBBESA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC4[C@]2(OC(O4)(C)C)C(=O)C(O)O)CCC5=CC(=O)C=C[C@@]53C)F)O |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(O)O)C)O)F)C)C |
Origin of Product |
United States |
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